molecular formula C15H22Cl2O2Si B11816040 Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane

Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane

Cat. No.: B11816040
M. Wt: 333.3 g/mol
InChI Key: OLSRISIJYFATOL-UHFFFAOYSA-N
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Description

Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane is a silane-protected phenolic compound characterized by a tert-butyldimethylsilyl (TBDMS) group attached to a methoxy-substituted phenyl ring.

Properties

Molecular Formula

C15H22Cl2O2Si

Molecular Weight

333.3 g/mol

IUPAC Name

tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane

InChI

InChI=1S/C15H22Cl2O2Si/c1-15(2,3)20(4,5)18-11-12-6-8-13(9-7-12)19-14(17)10-16/h6-10H,11H2,1-5H3

InChI Key

OLSRISIJYFATOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)OC(=CCl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride in the presence of imidazole . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane can undergo various chemical reactions, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

All compounds discussed share a TBDMS-protected methoxy-phenyl backbone. Key variations lie in the substituents at the para-position of the phenyl ring:

Compound Substituent Key Functional Groups Source
Target: Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane 1,2-Dichloroethenoxy –Cl, vinyl chloride N/A
Analogs from (9b–9e) Bromoethoxy + cycloalkylidene –Br, cyclic alkenes (e.g., cyclohexanyl)
Analogs from Hexadienyloxy or methylcyclohexenyl Conjugated dienes, cyclic alkenes
6d () (4-Methoxyphenyl)sulfonyl –SO₂ (electron-withdrawing)
4-Iodophenyl –I (leaving group)
Reactivity Trends
  • Electron-Withdrawing Groups (EWGs): The dichloroethenoxy group (target) and sulfonyl group (6d) increase electrophilicity, facilitating nucleophilic attacks.
  • Leaving Groups : The iodo substituent () enables facile substitution reactions, whereas bromoethoxy () may undergo elimination or further functionalization.
  • Steric Effects : Cycloalkylidene groups () enhance lipophilicity but may hinder reaction kinetics .

Physicochemical Properties

Property Target Compound Bromoethoxy Analogs Sulfonyl Derivative (6d) Iodo Analog
Polarity Moderate (Cl substituents) Low (Br, alkyl chains) High (–SO₂) Moderate (–I)
Stability Hydrolytically stable (TBDMS) Sensitive to strong bases Acid-labile (sulfonyl cleavage) Light-sensitive (C–I bond)
NMR Shifts (1H) Deshielded protons near Cl Alkyl/cyclic proton shifts Downfield shifts (SO₂) Aromatic proton deshielding

Key Research Findings

Substituent-Driven Reactivity : Chloro and bromo groups enhance electrophilicity but differ in leaving-group ability, impacting downstream reactions .

Steric vs. Electronic Effects : Cycloalkylidenes () improve lipid solubility but reduce reaction rates, whereas EWGs (target, 6d) accelerate nucleophilic substitutions .

Yield Optimization : Column chromatography () consistently achieves >90% purity, critical for pharmaceutical applications .

Biological Activity

Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane (CAS No. not specified) is a silane compound characterized by a complex structure that integrates a tert-butyl group, a methoxy group, and a dichloroethenyl moiety. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its unique chemical reactivity and potential biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20Cl2O3SiC_{15}H_{20}Cl_{2}O_{3}Si, with a molecular weight of approximately 335.31 g/mol. The presence of the dichloroethenyl group contributes to its reactivity, making it a candidate for further biological evaluations.

Research into the biological activity of this compound suggests that its mechanism may involve:

  • Interaction with cellular pathways : The dichloroethenyl moiety can participate in nucleophilic substitution reactions, potentially influencing various cellular signaling pathways.
  • Antioxidant properties : Compounds with similar structures have been noted for their antioxidant capabilities, which may play a role in mitigating oxidative stress in biological systems.

Toxicity Studies

Preliminary toxicity assessments indicate that compounds with similar silane structures can exhibit cytotoxic effects at high concentrations. Studies must be conducted to establish the safety profile of this compound specifically.

Case Studies and Research Findings

Several studies have explored the biological implications of silane compounds. While specific research on this compound is limited, related compounds provide valuable insights:

  • Cytotoxicity Assays : In vitro studies on structurally similar silanes have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds containing phenolic structures often show significant inhibition of cell proliferation at micromolar concentrations.
  • Antimicrobial Activity : Some silane derivatives have been evaluated for their antimicrobial properties. The incorporation of halogenated groups (like dichloro) can enhance antimicrobial efficacy through increased membrane permeability in bacterial cells.
  • Pharmacological Applications : Research indicates potential applications in drug delivery systems where silanes serve as linkers or carriers due to their ability to form stable bonds with biological molecules.

Data Table: Summary of Biological Activities

Compound TypeActivityReference
Silane DerivativesCytotoxicity against cancer cell lines
Antimicrobial AgentsEnhanced membrane permeability
Drug Delivery SystemsStability and bonding capabilities

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